3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. It has a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
- Downstream effects include impaired CoA production, which impacts fatty acid metabolism, energy production, and other vital cellular functions .
- These properties influence its bioavailability and therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s absorption depends on its physicochemical properties, such as lipophilicity and solubility. It likely distributes to tissues and intracellular compartments. Metabolic enzymes may modify the compound. Elimination occurs primarily through renal and hepatic routes.
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A, thereby inhibiting its activity . This interaction is crucial as it can affect the metabolic pathways dependent on coenzyme A.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in the stress response and metabolic regulation . Additionally, its interaction with cellular proteins can alter signal transduction pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. For instance, its inhibition of pantothenate synthetase is a result of binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . This inhibition can lead to downstream effects on metabolic pathways and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, highlighting its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can modulate metabolic pathways without adverse effects . At higher doses, it can induce toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as pantothenate synthetase, affecting the biosynthesis of coenzyme A . This interaction can alter metabolic flux and the levels of metabolites within the cell. The compound’s influence on these pathways underscores its potential as a modulator of cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects . The compound’s distribution is crucial for its activity, as it needs to reach specific cellular compartments to interact with its target biomolecules.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with its target enzymes and proteins, modulating their activity and influencing cellular processes.
Preparation Methods
The synthesis of 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods typically involve the use of starting materials such as 2-aminopyridine derivatives and aldehydes or ketones, followed by cyclization under specific reaction conditions.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs, particularly for the treatment of infectious diseases such as tuberculosis . This compound has shown significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .
In biology, this compound is used as a tool to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of diagnostic assays and biosensors. In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for the production of specialty chemicals.
Comparison with Similar Compounds
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds in the imidazo[1,2-a]pyridine family. Some of these compounds include 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizide and 8-Amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate . While these compounds share a similar core structure, they differ in their substituents and functional groups, which can significantly impact their biological activities and applications. The unique structural features of this compound, such as the presence of methyl groups at positions 3 and 6, contribute to its distinct chemical properties and potential as a drug candidate.
Properties
IUPAC Name |
3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-11-9(10(13)14)7(2)12(8)5-6/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAKFFOHEXKACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2C=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737860 | |
Record name | 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159833-34-7 | |
Record name | 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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